Fenofibrate

Cardiovascular Lipidology Dyslipidemia

Fenofibrate (CAS 49562-28-9) is NOT clinically interchangeable with gemfibrozil or other fibrates. It uniquely reduces apolipoprotein B (apoB) and exhibits a favorable safety profile with statins—unlike gemfibrozil, it does not increase statin-induced myopathy risk. As a BCS Class II drug, bioavailability depends critically on formulation technology (micronization, nanocrystallization). Procure API from sources with demonstrated expertise in particle engineering to ensure bioequivalence. Ideal for hypertriglyceridemia, mixed dyslipidemia, and comorbid gout/uric acid management.

Molecular Formula C20H21ClO4
Molecular Weight 360.8 g/mol
CAS No. 49562-28-9
Cat. No. B1672516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate
CAS49562-28-9
SynonymsAntara Micronized Procetofen
Apo Feno Micro
Apo Fenofibrate
Apo-Feno-Micro
Apo-Fenofibrate
AZU, Fenofibrat
CiL
Controlip
Debat, Fénofibrate
durafenat
Fénofibrate Debat
Fénofibrate MSD
Fenobeta
Fenofanton
Fenofibrat AbZ
Fenofibrat AL
Fenofibrat AZU
Fenofibrat FPh
Fenofibrat Heumann
Fenofibrat Hexal
Fenofibrat ratiopharm
Fenofibrat Stada
fenofibrat von ct
Fenofibrat-ratiopharm
Fenofibrate
Gen Fenofibrate
Gen-Fenofibrate
Heumann, Fenofibrat
Hexal, Fenofibrat
LF 178
LF-178
LF178
Lipanthyl
Lipantil
Liparison
Lipidil
Lipidil Ter
Lipidil-Ter
Livesan
Lofibra
Micronized Procetofen, Antara
MTW Fenofibrat
MTW-Fenofibrat
Normalip
Novo Fenofibrate
Novo-Fenofibrate
Nu Fenofibrate
Nu-Fenofibrate
Phenofibrate
PMS Fenofibrate Micro
PMS-Fenofibrate Micro
Procetofen
Procetofen, Antara Micronized
Procetofene
Secalip
Stada, Fenofibrat
Supralip
Trico
Molecular FormulaC20H21ClO4
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
InChIKeyYMTINGFKWWXKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilityPractically insoluble in water;  slightly soluble in methanol, ethanol;  soluble in acetone, ether, benzene, chloroform
7.07e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibrate (CAS 49562-28-9) – Product Profile and BCS Class II Challenges in Lipid Regulation


Fenofibrate (CAS 49562-28-9) is a fibric acid derivative and a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), with an EC50 of 30 µM for the human receptor . It is primarily indicated for the management of hypertriglyceridemia and mixed dyslipidemia, acting by increasing lipoprotein lipase activity and reducing apoprotein C-III production, thereby enhancing the clearance of triglyceride-rich lipoproteins . As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility (practically insoluble in water, ~0.25-0.42 mg/L at 25°C) but high permeability, a characteristic that presents significant formulation challenges for achieving consistent oral bioavailability [1]. Unlike many fibrates, fenofibrate demonstrates a unique ability to reduce apolipoprotein B (apoB) levels, a key marker of atherogenic particle number, a feature not shared by gemfibrozil or pemafibrate [2].

Why Fenofibrate Cannot Be Simply Substituted by Other Fibrates: Key Differentiators for Scientific and Industrial Procurement


Fenofibrate (CAS 49562-28-9) cannot be assumed to be clinically interchangeable with other members of the fibrate class, such as gemfibrozil, bezafibrate, or ciprofibrate. Despite a shared mechanism of action via PPARα activation, significant quantitative differences in their effects on lipid sub-fractions, their pharmacokinetic profiles, and their safety in combination with statins preclude simple generic substitution [1]. For instance, while all fibrates lower triglycerides and raise HDL-C, fenofibrate uniquely reduces apolipoprotein B (apoB) and has a favorable safety profile when co-administered with statins, a combination associated with a high risk of myopathy for gemfibrozil [2][3]. Furthermore, fenofibrate's extremely poor aqueous solubility (BCS Class II) means that the bioavailability of its active metabolite, fenofibric acid, is highly dependent on the specific formulation technology (e.g., micronization, nanocrystallization, co-micronization) employed by the manufacturer, leading to significant variability between generic products unless bioequivalence to a reference formulation is rigorously established [4][5].

Quantitative Evidence Guide: How Fenofibrate Performs Against Its Closest Comparators in Key Selection Parameters


Superior LDL Cholesterol Reduction Compared to Gemfibrozil

In a randomized, double-blind, crossover study involving 21 patients with primary hyperlipoproteinemia (types IIa and IIb), fenofibrate demonstrated a statistically significant greater reduction in low-density lipoprotein cholesterol (LDL-C) than gemfibrozil [1]. The study compared micronized fenofibrate (200 mg once daily) against gemfibrozil (900 mg once daily) over two 6-week treatment periods.

Cardiovascular Lipidology Dyslipidemia

Unique Reduction of Apolipoprotein B (ApoB) Compared to Gemfibrozil

A comprehensive review of fibrate biology and clinical trial data confirms that fenofibrate uniquely reduces apolipoprotein B (apoB) levels, a phenomenon not observed with gemfibrozil or pemafibrate [1]. ApoB is a direct measure of the number of atherogenic lipoprotein particles and a superior marker of residual cardiovascular risk compared to LDL-C alone. This reduction leads to a significant decrease in the apoB/non-HDL-C ratio, correlating with a reduction in cardiovascular disease (CVD) risk [1].

Atherosclerosis Lipoprotein Metabolism Residual Risk

Favorable Safety Profile for Statin Combination vs. Gemfibrozil

Authoritative clinical references designate fenofibrate as the preferred fibrate for use in combination with statins due to a lower risk of myopathy [1]. Gemfibrozil is known to significantly increase the plasma concentration of certain statins (e.g., simvastatin, lovastatin, atorvastatin) by inhibiting their glucuronidation and uptake by the hepatic organic anion-transporting polypeptide (OATP), thereby increasing the risk of muscle-related adverse events. Fenofibrate does not share this metabolic interaction and is, therefore, considered the safer option for combined lipid-lowering regimens [1].

Polypharmacy Drug Safety Combination Therapy

Dramatically Enhanced Bioavailability with Nanocrystal Formulation

The extremely low aqueous solubility of crude fenofibrate powder leads to low and variable oral bioavailability. A pharmacokinetic study in rats demonstrated that formulating fenofibrate as nanocrystals (FNT-NCs) using an antisolvent precipitation method can increase relative oral bioavailability by 5.5-fold (550%) and 5.0-fold (500%) compared to the crude powder [1]. The dissolution rate also increased markedly, with drug release rising from 20% to 80% within 5 minutes for the nanocrystal formulations [1].

Pharmaceutics Nanotechnology Oral Drug Delivery

Improved Lipid Control Compared to Simvastatin in Type IIb Hyperlipidemia

A retrospective pharmacoeconomic analysis of data from two randomized controlled trials assessed the short-term (12-week) cost-effectiveness of micronized fenofibrate (200 mg) versus simvastatin (20 mg) in patients with hyperlipidemia [1]. For patients with type IIb hyperlipidemia (a mixed dyslipidemia characterized by elevated triglycerides and LDL-C), fenofibrate demonstrated a significantly higher response rate and a substantial cost advantage. The total cost per successfully treated patient was DM768 for fenofibrate compared to DM2080 for simvastatin [1].

Pharmacoeconomics Health Economics Lipid Management

Effective Triglyceride Reduction and ApoB Lowering vs. Gemfibrozil in a Chinese Population

A single-blind, randomized, crossover study conducted in Chinese patients with type IIb hyperlipidemia compared the efficacy of fenofibrate and gemfibrozil [1]. Both agents safely and significantly reduced serum triglycerides, but only fenofibrate produced a significant reduction in total cholesterol, LDL-C, and uric acid levels [1]. This finding is consistent with studies in Western populations and reinforces the broader lipid-modifying profile of fenofibrate.

Ethnic Pharmacology Clinical Trial Hypertriglyceridemia

Optimal Application Scenarios for Fenofibrate (CAS 49562-28-9) in Research and Industrial Settings


Managing Mixed Dyslipidemia with Residual Cardiovascular Risk in Statin-Treated Patients

For clinical research programs evaluating add-on therapies in patients with well-controlled LDL-C on statins but persistently elevated triglycerides or low HDL-C, fenofibrate is the preferred fibrate due to its favorable safety profile with statins and its unique ability to reduce apoB [1][2]. This scenario is supported by the evidence that fenofibrate, unlike gemfibrozil, does not increase the risk of statin-induced myopathy and provides additional reduction in atherogenic particle number [1][2].

Overcoming Solubility and Bioavailability Challenges in Oral Dosage Form Development

For pharmaceutical development and manufacturing, the extreme BCS Class II properties of fenofibrate necessitate the use of advanced formulation technologies to achieve consistent and adequate oral bioavailability [1]. This scenario is supported by evidence showing a 5.5-fold increase in relative oral bioavailability for nanocrystal formulations compared to crude powder [1]. Industrial procurement should prioritize API sources and contract manufacturing organizations (CMOs) with expertise in micronization, co-micronization with surfactants, or nanocrystal technologies to ensure a viable and bioequivalent final drug product.

Cost-Effective Management of Type IIb Hyperlipidemia

In health economics and outcomes research (HEOR) studies aimed at optimizing formulary decisions for hyperlipidemia, fenofibrate presents a compelling value proposition for the type IIb phenotype [1]. The evidence from a cost-effectiveness analysis demonstrates a 63% lower cost per successfully treated patient compared to simvastatin over a 12-week period for this specific patient subgroup [1]. This application is critical for procurement and formulary inclusion decisions in healthcare systems seeking to maximize patient outcomes under budget constraints.

Lipid Regulation in Patients with Hyperuricemia or Gout

For patients requiring triglyceride management who also have elevated uric acid levels or a history of gout, fenofibrate offers a dual therapeutic benefit not seen with gemfibrozil [1]. The clinical evidence demonstrates that fenofibrate significantly reduces serum uric acid levels, whereas gemfibrozil does not [1]. This makes fenofibrate a strategically advantageous choice in clinical studies or treatment protocols for patients with comorbid metabolic conditions, providing both lipid and uric acid control with a single agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.